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molecular formula C9H8BrNO B018205 4-(Bromomethyl)-3-methoxybenzonitrile CAS No. 104436-60-4

4-(Bromomethyl)-3-methoxybenzonitrile

Cat. No. B018205
M. Wt: 226.07 g/mol
InChI Key: MVOJMSXNCBJLFJ-UHFFFAOYSA-N
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Patent
US05932567

Procedure details

14.7 g (0.1 mol) of 3-methoxy-4-methylbenzonitrile were dissolved in 210 ml of 1,2-dichloroethane, brominated with 19.1 g (0.11 mol) of NBS in portions over the course of 1 h in the presence of catalytic amounts of azobisisobutyronitrile at 82° C. and, after the addition was complete, stirred at 82° C. for a further 30 min. After addition of n-heptane, precipitated succinimide was removed, and the solvent was stripped off. The yield was 18.5 [lacuna] (82%). 1H-NMR (DMSO-d6 ; δ in ppm): 7.60 (dd, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 4.68 (s, 2H); 3.96 (s, 3H)
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:6]#[N:7].C1C(=O)N([Br:19])C(=O)C1.N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCCC>ClCCCl>[Br:19][CH2:11][C:10]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1C
Name
Quantity
210 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
stirred at 82° C. for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
precipitated succinimide
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC1=C(C=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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